BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC

ALD precursors thermal stability zinc oxide

Pyrophoric DEZ and low-stability Zn(acac)₂ introduce safety hazards or carbon contamination (>0.5 at%) in ZnO thin films. Zn(TMHD)₂ solves this with quantifiable performance: - <0.5 at% carbon, 76% lower resistivity vs. DEZ - Stable GPC up to 220°C (44°C higher T_decomp than Zn(acac)₂) - Non-pyrophoric solid; no explosion-proof infrastructure required 99.99% purity; ideal for ALD/CVD in cleanrooms and academic labs.

Molecular Formula C22H38O4Zn2+2
Molecular Weight 497.3 g/mol
Cat. No. B8117800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC
Molecular FormulaC22H38O4Zn2+2
Molecular Weight497.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Zn+2].[Zn+2]
InChIInChI=1S/2C11H20O2.2Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/q;;2*+2/p-2/b2*8-7+;;
InChIKeyFPIOXKNMRGILLP-COYDWXKQSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zn(TMHD)₂ High-Purity ALD/CVD Precursor


Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) (Zn(TMHD)₂) is a solid zinc β-diketonate complex widely employed as a metal-organic precursor for the deposition of zinc oxide (ZnO) thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD) [1]. It exhibits a melting point of 189–192 °C and sublimes without significant decomposition at 140–160 °C under reduced pressure [2]. The compound is non-pyrophoric and air-stable in solid form, offering handling advantages over volatile, pyrophoric alkylzinc alternatives [1].

01
Solid-Form Handling Non-pyrophoric solid may support handling in standard inert-atmosphere setups vs. alkylzinc alternatives.
02
Thermal Budget Reported decomposition onset >250 °C supports ALD/CVD processes requiring higher thermal stability than Zn(acac)₂.
03
Delivery Compatibility Sublimes at 140–160 °C under reduced pressure; compatible with vapor-draw and bubbler delivery systems.

Zn(TMHD)₂ Advantages Over Generic Zn Precursors


Generic substitution of Zn(TMHD)₂ with common zinc precursors such as diethylzinc (DEZ), dimethylzinc (DMZ), or zinc acetylacetonate (Zn(acac)₂) introduces quantifiable trade-offs in safety, film purity, and thermal process window. While DEZ offers higher growth per cycle, it is pyrophoric and generates carbonaceous byproducts that increase film resistivity and defect density [1]. Zn(acac)₂ decomposes at lower temperatures, limiting ALD temperature windows and increasing carbon incorporation [2]. Zn(TMHD)₂ occupies a unique position with high thermal stability (>250 °C decomposition onset) and low carbon residue (<0.5 at%), enabling high‑purity ZnO deposition at moderate temperatures without pyrophoric hazards [1][2].

Target Attribute
Zn(TMHD)₂
Generic Alternative
Procurement Risk
Pyrophoricity
Non-pyrophoric solid
DEZ: Pyrophoric liquid
May significantly increase safety infrastructure overhead vs. Zn(TMHD)₂.
Carbon Impurity
Reported lower carbon residue
DEZ: Reported higher carbon incorporation
Film purity context may shift; resistivity targets may not be met with DEZ.
Thermal Stability
High decomposition onset
Zn(acac)₂: Decomposes ~208 °C
Lower thermal budget may limit process integration with temperature-sensitive steps.

Zn(TMHD)₂ Differentiation Evidence


Thermal Stability vs. Zn(acac)₂

Thermogravimetric analysis (TGA) under N₂ (10 °C/min) shows Zn(TMHD)₂ has a 5 wt% loss temperature (T₅) of 252 °C, whereas the close analog Zn(acac)₂ has T₅ = 208 °C [1]. The 44 °C higher decomposition onset allows ALD/CVD processes up to 220 °C without precursor decomposition, compared to Zn(acac)₂ which degrades above 190 °C [1].

Thermal Stability
Head-to-head
T₅ +44 °C vs. Zn(acac)₂
Reported 21% higher onset
Expands thermal budget for ZnO growth
TGA under N₂, 10 °C/min
ALD precursors thermal stability zinc oxide TGA

Carbon Impurity vs. Diethylzinc

X‑ray photoelectron spectroscopy (XPS) of ZnO films grown by ALD at 180 °C shows carbon atomic concentration of 0.4 at% for Zn(TMHD)₂ with O₃ as co‑reactant, compared to 2.7 at% for diethylzinc (DEZ) with H₂O under otherwise identical conditions [1]. This 85% reduction in carbon residue is directly attributed to the β‑diketonate ligand’s complete combustion during O₃ exposure, versus incomplete alkyl elimination from DEZ [1].

Carbon Impurity
Head-to-head
0.4 at% vs. 2.7 at%
85% lower carbon residue vs. DEZ
Supports low-impurity ZnO film deposition
XPS analysis, ALD at 180 °C
XPS carbon contamination ZnO purity ALD film quality

Resistivity Improvement vs. DEZ

Hall effect measurements on 50‑nm‑thick ALD ZnO films (180 °C deposition) give resistivity of 2.1 × 10⁻² Ω·cm for Zn(TMHD)₂‑derived films, whereas DEZ‑derived films under same post‑deposition annealing show 8.9 × 10⁻² Ω·cm [1]. The 76% lower resistivity is attributed to reduced carbon‑related trap states and higher carrier mobility (12 cm²/V·s for Zn(TMHD)₂ vs. 4.5 cm²/V·s for DEZ) [1].

Film Resistivity
Head-to-head
2.1×10⁻² Ω·cm
76% lower resistivity vs. DEZ
Supports conductive transparent electrode deposition
Hall effect, 50 nm film
electrical resistivity ZnO thin film Hall effect

Non-Pyrophoric Advantage over DEZ

DEZ is classified as pyrophoric (UN 3394, spontaneously ignites in air) with a flash point < ‑20 °C . Zn(TMHD)₂, as a solid β‑diketonate, shows no pyrophoric behavior: its safety data sheet indicates no autoignition below 400 °C and it can be handled briefly in air without combustion . Vendor‑supplied purity of Zn(TMHD)₂ (99.99% metal basis) is equivalent to DEZ (99.999%), but the elimination of pyrophoric hazard reduces facility and PPE requirements by an estimated 60‑70% in operational cost [Class-level inference].

Pyrophoricity
Class-level
Non-pyrophoric solid
Elimination of pyrophoric hazard
May reduce safety infrastructure requirements
Based on SDS hazard classification
pyrophoricity safety data sheet air stability precursor handling

GPC Stability vs. Zn(acac)₂

ALD growth per cycle (GPC) for Zn(TMHD)₂ + O₃ remains stable at 0.65 ± 0.03 Å/cycle from 170 °C to 220 °C, while Zn(acac)₂ + O₃ shows GPC dropping from 0.58 Å/cycle at 170 °C to 0.19 Å/cycle at 200 °C due to premature decomposition [1]. Above 210 °C, Zn(acac)₂ films become non‑stoichiometric. Zn(TMHD)₂ maintains stoichiometric ZnO up to 225 °C [1].

GPC Stability
Head-to-head
0.65 Å/cycle stable
3.4× higher GPC at 200 °C vs. Zn(acac)₂
Supports wider process temperature window
ALD with O₃, in-situ ellipsometry
ALD growth per cycle temperature window ZnO deposition rate

Zn(TMHD)₂ Optimal Applications


High-Purity ZnO ALD for Transparent Electronics

Use Zn(TMHD)₂ when carbon contamination below 0.5 at% and resistivity below 3×10⁻² Ω·cm are required. The evidence shows 85% lower carbon and 76% lower resistivity compared to DEZ [1], directly improving channel mobility and reducing leakage in thin‑film transistors. Preferred co‑reactant: O₃ at 180 °C for optimal purity.

High-Temperature Deposition on Flexible Substrates

Select Zn(TMHD)₂ over Zn(acac)₂ when deposition temperature must exceed 200 °C. The 44 °C higher decomposition onset (252 °C vs. 208 °C) [2] allows stable GPC up to 220 °C, whereas Zn(acac)₂ degrades and reduces growth rate by 67%. This enables dense, crystalline ZnO on heat‑resistant polymers (e.g., polyimide) without precursor cracking.

Safety-Critical R&D and Pilot Production

Replace pyrophoric DEZ with Zn(TMHD)₂ in academic and industrial cleanrooms lacking explosion‑proof infrastructure. The non‑pyrophoric solid form eliminates spontaneous combustion risk [1], reducing safety compliance overhead while delivering equivalent metal purity (99.99%) and superior film purity (0.4 at% carbon).

Application
Selection Property
Validation Focus
Transparent Conductive Oxides
Carbon impurity rate
XPS film composition analysis
High-Temp Flexible Electronics
Thermal decomposition onset
TGA/DSC thermal profile
Safety-Critical R&D Lines
Pyrophoric classification
Safety Data Sheet (SDS) review

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